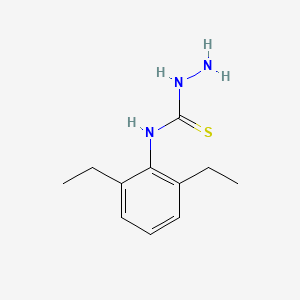
3-アミノ-1-(2,6-ジエチルフェニル)チオ尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(2,6-diethylphenyl)thiourea, also known as DETU, is a chemical compound that belongs to the family of thioureas. Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The molecular formula of 3-amino-1-(2,6-diethylphenyl)thiourea is C11H17N3S, and it has a molecular weight of 223.34 g/mol.
科学的研究の応用
3-amino-1-(2,6-diethylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis reactions, making it a versatile compound in the field of organic chemistry.
Biology: Thiourea derivatives, including 3-amino-1-(2,6-diethylphenyl)thiourea, have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties.
Industry: Thioureas are utilized in various commercial products such as photographic films, dyes, elastomers, plastics, and textiles.
作用機序
Target of Action
Thiourea derivatives have been reported to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) .
Mode of Action
Thiourea derivatives are known to interact with their targets, leading to inhibition of the aforementioned enzymes . This interaction can result in changes to the normal functioning of these enzymes, potentially altering metabolic processes.
Biochemical Pathways
The inhibition of enzymes such as α-amylase and α-glucosidase suggests that it may affect carbohydrate metabolism . Inhibition of AChE and BuChE could impact neurotransmission .
Result of Action
The inhibition of enzymes such as α-amylase, α-glucosidase, ache, and buche suggests potential effects on carbohydrate metabolism and neurotransmission .
準備方法
Synthetic Routes and Reaction Conditions
3-amino-1-(2,6-diethylphenyl)thiourea can be synthesized through various methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium. This reaction allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .
Industrial Production Methods
Industrial production of 3-amino-1-(2,6-diethylphenyl)thiourea typically involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-amino-1-(2,6-diethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction of thioureas can lead to the formation of thiols.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfinic acids, sulfonic acids, thiols, and various substituted thiourea derivatives.
類似化合物との比較
3-amino-1-(2,6-diethylphenyl)thiourea can be compared with other similar compounds, such as:
Thiourea: The parent compound of thiourea derivatives, with a simpler structure and similar chemical properties.
1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents on the phenyl ring, leading to variations in biological activity and chemical reactivity.
Indole–Thiourea Derivatives: These compounds have been studied for their strong tyrosinase inhibitory activity and potential therapeutic applications.
The uniqueness of 3-amino-1-(2,6-diethylphenyl)thiourea lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiourea derivatives.
特性
IUPAC Name |
1-amino-3-(2,6-diethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-3-8-6-5-7-9(4-2)10(8)13-11(15)14-12/h5-7H,3-4,12H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWLTWQARWBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B2431108.png)
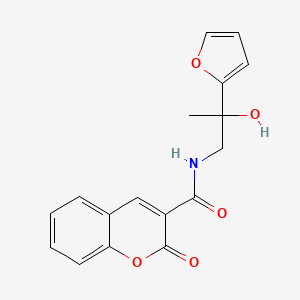
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)
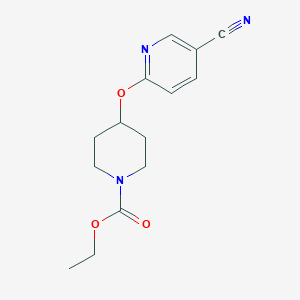
![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide](/img/structure/B2431122.png)
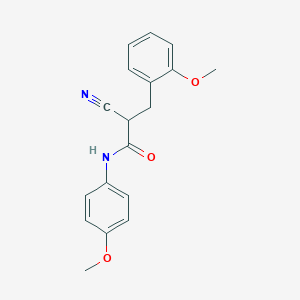
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)
![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)
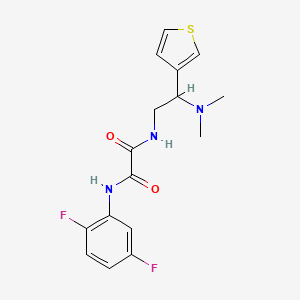
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)
